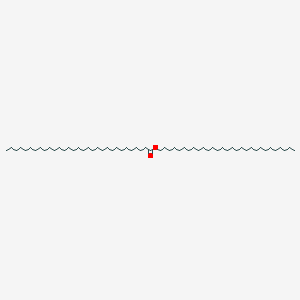

Nonacosyl hentriacontanoate

Description

Nonacosyl hentriacontanoate is a long-chain ester derived from nonacosyl alcohol (C29H60O) and hentriacontanoic acid (C31H62O2), yielding a molecular formula of C60H120O2 and a calculated molecular weight of 872 g/mol. It is isolated from Caesalpinia millettii, a plant species studied for its diverse chemical constituents . As a natural wax ester, it likely contributes to plant cuticle formation, offering hydrophobicity and structural integrity. Despite its biological relevance, empirical data on its physical properties (e.g., melting point, solubility) remain scarce, necessitating inferences from structurally similar compounds.

Properties

CAS No. |

478309-25-0 |

|---|---|

Molecular Formula |

C60H120O2 |

Molecular Weight |

873.6 g/mol |

IUPAC Name |

nonacosyl hentriacontanoate |

InChI |

InChI=1S/C60H120O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-32-34-36-38-40-42-44-46-48-50-52-54-56-58-60(61)62-59-57-55-53-51-49-47-45-43-41-39-37-35-33-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-59H2,1-2H3 |

InChI Key |

QFXRQLNQFXQWIQ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC(=O)OCCCCCCCCCCCCCCCCCCCCCCCCCCCCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Nonacosyl hentriacontanoate can be synthesized through esterification reactions. One common method involves the reaction of nonacosyl alcohol with hentriacontanoic acid in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete esterification.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale esterification processes. These processes often use continuous reactors to maintain a steady production rate. The reaction conditions are optimized to maximize yield and purity, often involving high temperatures and pressures.

Chemical Reactions Analysis

Types of Reactions: Nonacosyl hentriacontanoate primarily undergoes hydrolysis and transesterification reactions. Hydrolysis involves breaking the ester bond in the presence of water and an acid or base catalyst, resulting in the formation of nonacosyl alcohol and hentriacontanoic acid. Transesterification involves the exchange of the ester group with another alcohol, forming a new ester.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions with water.

Transesterification: Alcohols and acid or base catalysts.

Major Products:

Hydrolysis: Nonacosyl alcohol and hentriacontanoic acid.

Transesterification: New esters depending on the alcohol used.

Scientific Research Applications

Nonacosyl hentriacontanoate has several applications in scientific research:

Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.

Biology: Investigated for its role in natural waxes and its potential biological functions.

Medicine: Explored for its potential use in drug delivery systems due to its hydrophobic nature.

Industry: Utilized in the production of cosmetics, lubricants, and coatings due to its waxy properties.

Mechanism of Action

The mechanism of action of nonacosyl hentriacontanoate involves its interaction with lipid membranes due to its hydrophobic nature. It can integrate into lipid bilayers, affecting membrane fluidity and permeability. This property makes it useful in formulations that require controlled release of active ingredients.

Comparison with Similar Compounds

Table 1: Comparative Data of Long-Chain Esters

*Inferred molecular formulas based on nomenclature; molecular weights in may contain inconsistencies.

Structural and Functional Differences

- Chain Length and Physical Properties: this compound’s extended alkyl chains (C29 and C31) suggest higher melting points and lower solubility in polar solvents compared to shorter esters like methyl dotriacontanoate (C33) . Such properties make it suitable for applications in waterproof coatings or biodegradable plastics.

- Natural vs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.